Tripropyl orthoformate
Overview
Description
Tripropyl orthoformate, also known as 1,1’,1’'-[methylidynetris(oxy)]trispropane, is an organic compound with the molecular formula C₁₀H₂₂O₃. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the orthoformate family, which are esters of orthoformic acid.
Mechanism of Action
Target of Action
Tripropyl orthoformate is a chemical compound that primarily targets organic transformations . It is used as a valuable substrate in various classes of two-component and multi-component organic reactions .
Mode of Action
The mode of action of this compound involves its use as an alcohol donor in the esterification of certain compounds . It interacts with its targets by donating an alcohol group, which then participates in the esterification process .
Biochemical Pathways
This compound affects the biochemical pathway of esterification . In this pathway, it donates an alcohol group that combines with a carboxylic acid to form an ester . This reaction is a key step in many organic transformations .
Pharmacokinetics
Its molecular weight is 1902799 , and it is a clear, colorless liquid with a boiling point of 106-108 °C/40 mmHg and a density of 0.883 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of esters . These esters are crucial components in a variety of organic compounds and can be used in further organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripropyl orthoformate can be synthesized through the reaction of orthoformic acid with propanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general reaction is as follows:
HC(OH)₃ + 3 C₃H₇OH → HC(OC₃H₇)₃ + 3 H₂O
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of orthoformic acid with propanol under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to increase the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Tripropyl orthoformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthoformic acid and propanol.
Alcoholysis: Reacts with alcohols to form mixed orthoesters.
Transesterification: Can undergo transesterification reactions with other esters.
Common Reagents and Conditions
Hydrolysis: Water and an acid catalyst (e.g., hydrochloric acid).
Alcoholysis: Alcohols (e.g., methanol, ethanol) and an acid catalyst.
Transesterification: Other esters and an acid or base catalyst.
Major Products Formed
Hydrolysis: Orthoformic acid and propanol.
Alcoholysis: Mixed orthoesters and propanol.
Transesterification: New esters and propanol.
Scientific Research Applications
Tripropyl orthoformate has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed as a catalyst in certain chemical reactions, such as the esterification of racemic acids.
Drying Agent: Used as a drying agent in the synthesis of squaraine derivatives.
Enantioselective Reactions: Utilized in the enantioselective esterification of racemic acids to produce optically active compounds.
Comparison with Similar Compounds
Similar Compounds
Trimethyl orthoformate: A simpler orthoester with three methoxy groups.
Triethyl orthoformate: Contains three ethoxy groups.
Triisopropyl orthoformate: Has three isopropoxy groups.
Tributyl orthoformate: Contains three butoxy groups.
Uniqueness
Tripropyl orthoformate is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties compared to other orthoesters. Its reactivity and solubility characteristics make it suitable for specific applications in organic synthesis and catalysis.
Properties
IUPAC Name |
1-(dipropoxymethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNXXQFJBALKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(OCCC)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044450 | |
Record name | Tripropyl orthoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
621-76-1 | |
Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[propane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripropyl orthoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tripropyl orthoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1',1''-[methylidynetris(oxy)]trispropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPROPYL ORTHOFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8F0DF6AF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tripropyl orthoformate in the proppant coating technology described in the research?
A1: this compound acts as a delayed acid-release activator within the proppant coating []. While traditional proppants can migrate and lose effectiveness over time, this technology aims to improve wellbore stability and longevity. Here's how it works:
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